Ethyl 4-butoxybenzoate
Description
Properties
IUPAC Name |
ethyl 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXMLKHKWPCFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-butoxybenzoate can be synthesized through the esterification of 4-butoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the product.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of ethyl 4-butoxybenzoate proceeds under both acidic and basic conditions, yielding distinct products.
Acid-Catalyzed Hydrolysis
In acidic media, the reaction mechanism involves:
-
Protonation of the carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfers and leaving group removal , regenerating the carbonyl group to produce 4-butoxybenzoic acid and ethanol .
Example:
Base-Promoted Hydrolysis (Saponification)
Under basic conditions (e.g., NaOH or KOH):
-
Nucleophilic attack by hydroxide on the carbonyl carbon.
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Alkoxide leaving group elimination , forming 4-butoxybenzoate salt and ethanol .
Example:
Table 1: Comparison of Hydrolysis Conditions
| Condition | Catalyst/Reagent | Temperature | Product |
|---|---|---|---|
| Acidic | H₂SO₄, HCl | Reflux | 4-Butoxybenzoic acid |
| Basic | NaOH, KOH | 80–100°C | Sodium 4-butoxybenzoate |
Transesterification
This compound undergoes transesterification with alcohols under acid or base catalysis, replacing the ethoxy group with another alkoxy group. The equilibrium is driven using excess alcohol (Le Chatelier’s principle) .
Mechanism:
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Protonation of the carbonyl (acid) or nucleophilic attack by alkoxide (base).
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Tetrahedral intermediate formation.
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Reforming carbonyl with a new alkoxy group.
Example with Methanol:
Table 2: Transesterification Catalysts and Yields
| Catalyst | Alcohol Used | Yield (%) | Reference |
|---|---|---|---|
| H₂SO₄ | Methanol | 85–90 | |
| NaOEt | Propanol | 78–82 |
Aminolysis
Reaction with ammonia or amines converts this compound into amides. The base-promoted mechanism involves:
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Nucleophilic attack by the amine on the carbonyl carbon.
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Elimination of ethoxide, forming 4-butoxybenzamide derivatives .
Example with Ammonia:
Table 3: Aminolysis Reactivity
| Amine | Product | Reaction Time (h) |
|---|---|---|
| Ammonia | 4-Butoxybenzamide | 6–8 |
| Methylamine | N-Methyl-4-butoxybenzamide | 4–6 |
Reduction
Reduction pathways depend on the reagent:
-
LiAlH₄ : Reduces the ester to 4-butoxybenzyl alcohol via a two-step hydride attack .
-
DIBAH : Halts at the aldehyde stage under controlled conditions (−78°C) .
Example with LiAlH₄:
Table 4: Reduction Outcomes
| Reagent | Temperature | Product |
|---|---|---|
| LiAlH₄ | 0–25°C | 4-Butoxybenzyl alcohol |
| DIBAH | −78°C | 4-Butoxybenzaldehyde |
Grignard Reaction
This compound reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols:
-
Nucleophilic attack by the Grignard reagent on the carbonyl.
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Second equivalent attack after alkoxide elimination.
Example with MeMgBr:
Scientific Research Applications
Ethyl 4-butoxybenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug formulations and as a local anesthetic.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-butoxybenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the para position significantly impacts molecular weight, polarity, and stability. Key comparisons are summarized below:
<sup>a</sup>LogP values estimated or derived from analogs (e.g., Ethyl 4-(2-hydroxybutoxy)benzoate in has LogP = 2.01).
<sup>b</sup>Hypothetical data inferred from analogs.
<sup>c</sup>Butoxy’s longer chain increases lipophilicity compared to ethoxy ().
Key Observations :
- Lipophilicity : this compound’s LogP (~3.2) exceeds that of ethoxy (2.5) and nitro (1.8) derivatives due to the butoxy group’s hydrophobic nature .
- Solubility: Longer alkoxy chains reduce water solubility. Ethyl 4-aminobenzoate (LogP = 1.2) is more polar and water-soluble than butoxy analogs .
- Spectral Shifts: Electron-withdrawing groups (e.g., –NO₂) deshield aromatic protons, shifting NMR signals downfield (δ 8.1–8.3) compared to electron-donating groups like –OCH₂CH₃ (δ 6.8–8.0) .
Stability and Reactivity
- Electron-Donating Substituents: Alkoxy groups (e.g., butoxy, ethoxy) enhance ester stability by resonance donation, slowing hydrolysis compared to electron-withdrawing groups like –NO₂ .
- Hydrolysis Rates : Ethyl 4-nitrobenzoate hydrolyzes faster in basic conditions due to the nitro group’s electron-withdrawing effect, while this compound is more resistant .
Biological Activity
Ethyl 4-butoxybenzoate is a compound of significant interest due to its biological activity, particularly in the context of juvenile hormone (JH) modulation in insects. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is a benzoate ester characterized by the presence of a butoxy group at the para position of the benzoic acid moiety. The synthesis typically involves the reaction of butanol with 4-butoxybenzoic acid under acidic conditions, which facilitates the formation of the ester bond.
Juvenile Hormone Modulation
This compound exhibits notable anti-juvenile hormone activity, which has been studied extensively in various insect models. Its primary mechanism involves acting as a juvenile hormone antagonist, leading to precocious metamorphosis in larvae.
- Insect Models : Research has demonstrated that this compound induces precocious metamorphosis in silkworm larvae (Bombyx mori). This effect is characterized by a significant reduction in juvenile hormone levels, which are crucial for normal larval development and molting processes .
- Dose-Response Relationship : The biological activity of this compound shows a dose-dependent relationship. At low doses, it effectively induces metamorphosis; however, higher concentrations may exhibit JH-like activity, counteracting its anti-JH effects . For instance, studies indicate that the median effective dose (ED50) for inducing metamorphosis can be as low as 41 ng/larva .
- Mechanism of Action : The compound works by inhibiting the synthesis of juvenile hormones in the corpora allata (CA) of insects. This inhibition leads to decreased levels of JH I and II within 24 hours post-treatment, thereby preventing the typical hormonal spikes associated with instar transitions .
Study 1: Precocious Metamorphosis Induction
A study conducted on Bombyx mori larvae treated with this compound revealed that application at varying concentrations resulted in significant alterations in developmental timing. The treatment led to skipping developmental stages, illustrating its potential as a pest control agent by disrupting normal growth patterns .
Study 2: Comparative Analysis with Other Compounds
In comparative studies involving other benzoate derivatives, this compound was found to be more effective than several analogs in inducing anti-JH activities. For example, modifications to the structure that introduced bulky alkyloxy groups consistently increased biological activity .
Research Findings Summary
| Compound | ED50 (ng/larva) | Effect on JH Levels |
|---|---|---|
| This compound | 41 | Decreased JH I and II levels |
| Ethyl 4-(2-benzylhexyloxy)benzoate | Varies | High anti-JH activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-butoxybenzoate in laboratory settings?
- Methodological Answer : this compound can be synthesized via esterification of 4-butoxybenzoic acid with ethanol under acid catalysis (e.g., concentrated H₂SO₄). Reaction progress should be monitored using thin-layer chromatography (TLC), and purification achieved via recrystallization from ethanol/water mixtures. Structural analogs, such as Ethyl-4-hydroxybenzoate, demonstrate similar esterification kinetics and purification protocols .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR (to confirm ester and aromatic proton environments), IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (for molecular ion verification). Cross-reference spectral libraries of structurally related esters, such as Ethyl-4-hydroxybenzoate, to validate assignments .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved experimentally?
- Methodological Answer : Perform differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition temperatures. Compare results with structurally analogous esters (e.g., Ethyl 4-tert-butylbenzoate) using group assessment principles, which account for substituent effects on stability . Ensure sample purity (>95%) and controlled storage conditions (e.g., inert gas, desiccated environments) to minimize degradation artifacts .
Q. What in silico strategies are effective for predicting the biodegradation pathways of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict esterase-mediated hydrolysis rates based on electronic (e.g., Hammett σ values) and steric parameters of the butoxy substituent. Validate predictions using high-performance liquid chromatography (HPLC) to track degradation products in microbial cultures, referencing degradation patterns of Ethylparaben .
Q. How can researchers design toxicity assays for this compound when limited toxicological data exist?
- Methodological Answer : Use read-across strategies per REACH guidelines, grouping this compound with esters sharing similar functional groups (e.g., Ethyl-4-hydroxybenzoate) and carbon chain lengths. Conduct acute toxicity assays (e.g., Daphnia magna immobilization tests) and compare results with group members to infer hazard profiles. Include controls for ester hydrolysis products (e.g., 4-butoxybenzoic acid) .
Data Contradiction Analysis
Q. Why do solubility studies of this compound in polar solvents show variability across literature?
- Methodological Answer : Variability may arise from differences in solvent purity, temperature control (±2°C), or crystallization history. Standardize protocols using USP-grade solvents and conduct parallel experiments with Ethylparaben (a structural analog) to isolate compound-specific vs. methodological factors. Report solubility as a function of temperature and solvent dielectric constant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
